

DL-Lanthionine: Structural Architectures, Synthesis, and Pharmacological Applications

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Compound of Interest

Compound Name: DL-Lanthionine

Cat. No.: B1579059

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Executive Summary

DL-Lanthionine (3,3'-thiodialanine) is a non-proteinogenic, thioether-bridged diamino dicarboxylic acid.[1] Structurally analogous to cystine but possessing a monosulfide rather than a disulfide bridge, it represents a critical motif in peptide engineering. It is the defining component of lantibiotics (lanthionine-containing antibiotics), a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) such as Nisin.[2][3][4]

For the drug development scientist, lanthionine offers a unique "stapling" mechanism. Unlike reducible disulfide bonds, the lanthionine thioether bridge is chemically and proteolytically stable, making it an invaluable tool for constraining peptide conformations (peptidomimetics) to enhance metabolic stability and receptor selectivity.

Chemical Entity & Stereochemical Architectures

Structural Definition

Lanthionine consists of two alanine residues crosslinked via their

-carbons by a single sulfur atom.[5] This structure creates a constrained cyclic system when incorporated into peptides.[6]

- IUPAC Name: (2S,2'R)-3,3'-sulfanediylbis(2-aminopropanoic acid) (for the meso form).

- Molecular Formula:

[1][5][7]

- Molecular Weight: 208.24 g/mol [1][5][7]

Stereoisomerism

The compound possesses two chiral centers, leading to three distinct stereochemical configurations. The "DL" designation in commercial contexts often refers to the racemic mixture or the meso form, but precise distinction is vital for biological activity.

Stereoisomer	Configuration	Biological Relevance
Meso-Lanthionine	(2S, 6R)	Predominant form in natural lantibiotics (e.g., Nisin). Formed via L-Ser/Thr dehydration and L-Cys addition.
L-Lanthionine	(2R, 6R)	Found in specific bacterial cell wall components; less common in bioactive peptides.
D-Lanthionine	(2S, 6S)	Synthetic artifact; rarely observed in nature.

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Note: In the context of lantibiotics, the bridge is often referred to as a "Lan" residue. The stereochemistry is dictated by the biosynthetic enzymes (LanB/LanC or LanM), which stereoselectively dehydrate L-Serine to achiral Dehydroalanine, followed by a stereoselective Michael addition.

Physicochemical Properties[1][5][8][9][10][11]

The stability of the thioether bond compared to the disulfide bond of cystine is a defining feature.

Property	Value / Characteristic
Melting Point	295–296 °C (decomposition)
Solubility	Sparingly soluble in water; Soluble in dilute acid/alkali; Insoluble in EtOH, Ether.[1]
pKa (Carboxyl)	1.75 (pKa1), 2.4 (pKa2)
pKa (Amino)	8.5 (pKa3), 9.4 (pKa4)
Isoelectric Point (pI)	5.6 (Calculated)
Redox Stability	High. Unlike cystine, lanthionine is not easily reduced to thiols, conferring resistance to reducing environments (e.g., intracellular cytosol).
Chemical Stability	Stable to acid hydrolysis (6M HCl, 110°C) used in protein sequencing, unlike Trp or Met sulfoxide.

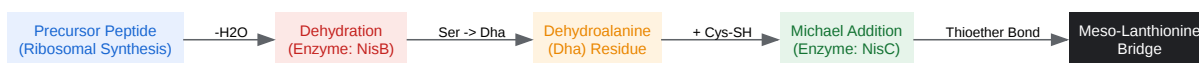
Synthesis Protocols

Biosynthetic Pathway (The "Lan" Machinery)

In nature, lanthionine is not synthesized as a free amino acid but is post-translationally installed into a precursor peptide. This pathway is the gold standard for generating stereochemically pure meso-lanthionine within complex scaffolds.

Mechanism:

- Dehydration: NisB dehydrates Serine/Threonine to Dehydroalanine (Dha) or Dehydrobutyrine (Dhb).[2]
- Cyclization: NisC catalyzes the intramolecular Michael addition of a Cysteine thiol to the Dha/Dhb double bond.



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Figure 1: Enzymatic installation of the lanthionine bridge during Nisin biosynthesis.

Chemical Synthesis (Laboratory Scale)

For small molecule applications or solid-phase peptide synthesis (SPPS), chemical routes are required.

Method A: Biomimetic Dehydration/Addition (Solution Phase)

This method mimics the biosynthetic pathway using chemical dehydrating agents.

- Substrate: Peptides containing Serine and Cysteine.[2]
- Dehydration: Convert Serine to Dehydroalanine using EDC/CuCl or disuccinimidyl carbonate (DSC).
- Cyclization: Base-catalyzed Michael addition of Cysteine thiol.
 - Critique: Often lacks the stereocontrol of enzymes, yielding DL mixtures unless chiral ligands are used.

Method B: Beta-Chloroalanine Alkylation (The "Du Vigneaud" Method)

The classical route for generating free **DL-lanthionine**.

- Reactants: L-Cysteine +

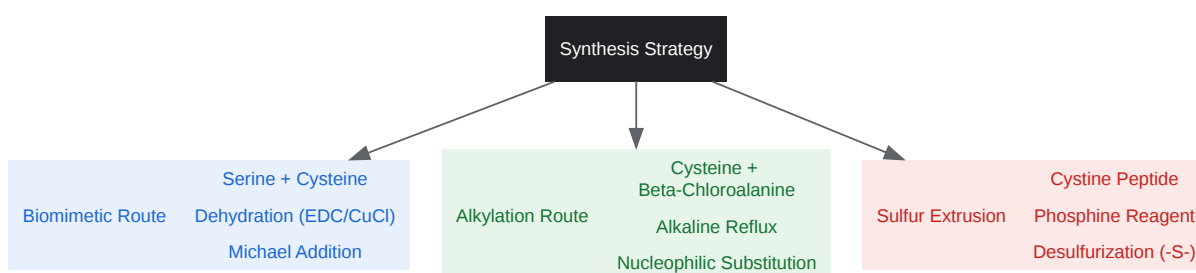
-Chloro-L-Alanine.

- Conditions: Alkaline solution (pH > 10), reflux.
- Mechanism: Nucleophilic attack of the thiolate anion on the
-carbon of the chloroalanine.
- Purification: Fractional crystallization to separate meso from chiral forms.

Method C: Sulfur Extrusion

Used for total synthesis of lantibiotics.[3]

- Starting Material: Disulfide-bridged peptide (Cystine).
- Reagent: Tris(dialkylamino)phosphine (e.g., HMPT or TCEP).
- Process: Desulfurization contracts the disulfide (-S-S-) to a thioether (-S-).



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Figure 2: Primary chemical strategies for synthesizing lanthionine scaffolds.

Analytical Characterization

Validating the presence and stereochemistry of lanthionine is critical, as "DL" mixtures can lead to inactive pharmaceutical ingredients.

Marfey's Analysis (HPLC-MS)

This is the industry standard for determining absolute configuration (L,L vs Meso).

- Principle: Derivatization of amino acids with a chiral reagent (FDAA / Marfey's Reagent) creates diastereomers that separate on standard C18 HPLC columns.
- Protocol:
 - Hydrolysis: 6M HCl, 110°C, 24h (Lanthionine is stable).
 - Derivatization: React hydrolysate with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).
 - Separation: C18 Reverse Phase HPLC.
 - Detection: UV (340 nm) or MS (SIM mode).
- Result: L-Lanthionine-FDAA elutes differently from Meso-Lanthionine-FDAA due to interaction with the hydrophobic stationary phase.

NMR Spectroscopy

- ¹H NMR (D₂O/DCI): The
 - protons adjacent to the sulfur appear as distinct multiplets (approx. 3.0–3.2 ppm). The
 - protons shift depending on the stereochemistry (approx. 4.0–4.5 ppm).
- ¹³C NMR: Thioether
 - carbons resonate at ~33-35 ppm.

Applications in Drug Discovery[2][12][13] Lantibiotics (Next-Gen Antibiotics)

Lanthionine is the core structural unit of Nisin (FDA-approved food preservative E234) and emerging clinical candidates like Duramycin (cystic fibrosis).

- Mechanism:[8] The lanthionine rings create a "cage" that binds Lipid II (cell wall precursor), inhibiting peptidoglycan synthesis.
- Advantage:[4][5][9][10] The thioether bridge is resistant to bacterial proteases, unlike standard antimicrobial peptides.

Peptidomimetics & Stapling

Researchers use lanthionine to "staple" alpha-helical peptides.

- Stability: Replacing a labile disulfide bond with a lanthionine thioether increases plasma half-life significantly.
- Selectivity: The rigidification of the peptide backbone reduces the entropic penalty of binding to a receptor, potentially increasing affinity (lowering).

Uremic Toxin Research

Recent studies indicate lanthionine may accumulate in uremic patients as a byproduct of hydrogen sulfide biosynthesis. Monitoring serum lanthionine levels is an emerging biomarker area for renal failure.

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